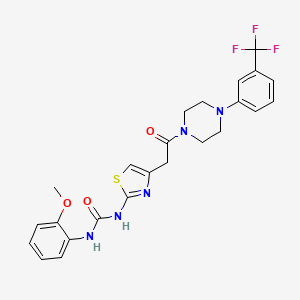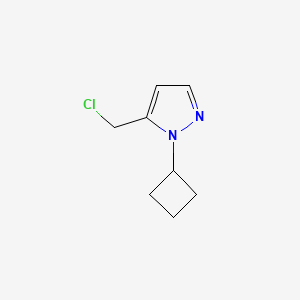![molecular formula C9H21ClO3SSi B2855497 2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride CAS No. 1643683-01-5](/img/structure/B2855497.png)
2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H21ClO3SSi. It is commonly used in organic synthesis as a reagent and intermediate. The compound features a tert-butyldimethylsilyl group, which is often employed as a protecting group for alcohols and amines in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride typically involves the reaction of 2-hydroxypropane-1-sulfonyl chloride with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Bases: Triethylamine, pyridine.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for the protection of alcohols and amines, facilitating multi-step synthetic processes.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Employed in the preparation of functionalized materials and polymers.
Biochemistry: Utilized in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonic acid derivatives. The tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted reactions at other functional sites during synthetic processes.
Comparación Con Compuestos Similares
2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde: Used in synthetic glycobiology and as an aldol donor and acceptor.
Tert-butyldimethylsilyl chloride: Commonly used for the protection of alcohols and amines.
Tert-butyldimethylsilyloxyethanol: An intermediate in organic synthesis and pharmaceutical research.
Uniqueness: 2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride is unique due to its dual functionality, combining a sulfonyl chloride group with a tert-butyldimethylsilyl protecting group. This combination allows for selective reactions and protection strategies in complex synthetic pathways, making it a valuable reagent in organic chemistry.
Propiedades
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxypropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClO3SSi/c1-8(7-14(10,11)12)13-15(5,6)9(2,3)4/h8H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYKJUGOFLKESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClO3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


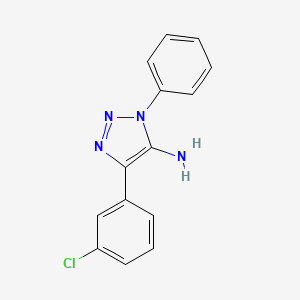
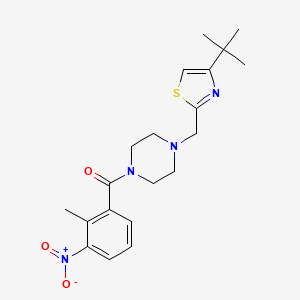
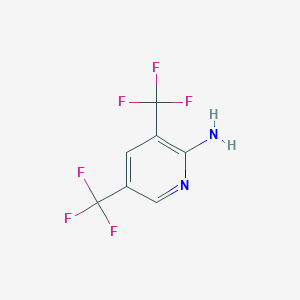
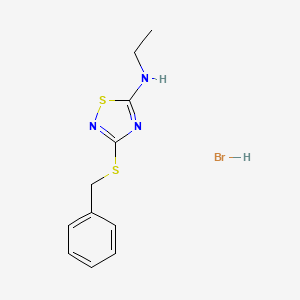
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2855425.png)
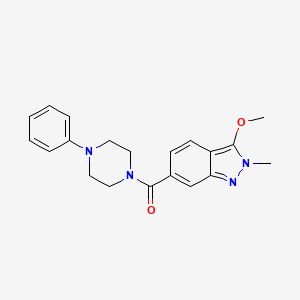
![(benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide](/img/structure/B2855431.png)
![methyl 3-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2855432.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2855434.png)
